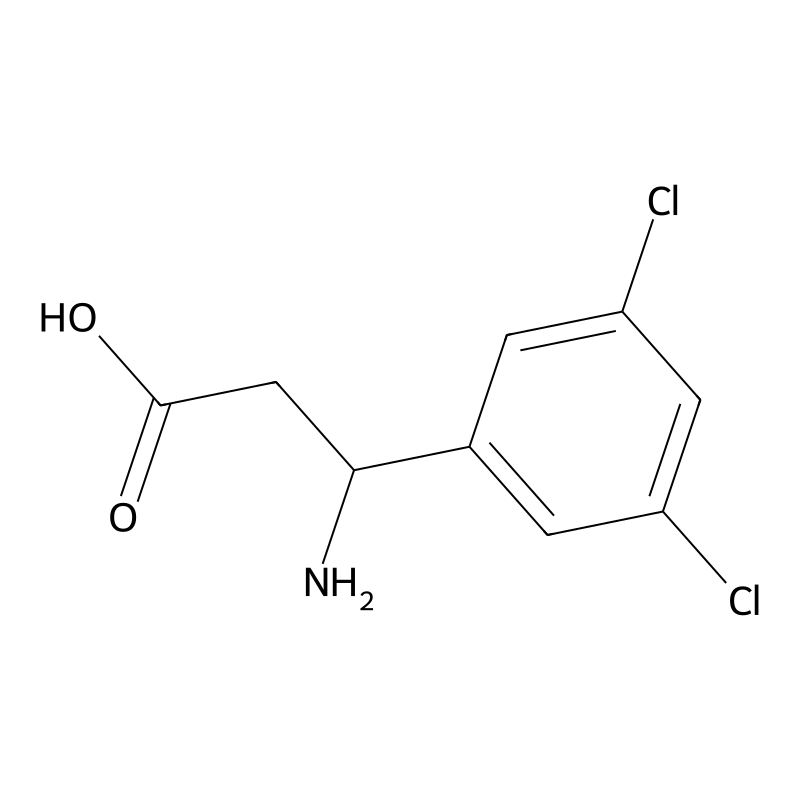3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Cytotoxic Activity
Field: Pharmacology
Biological Potential of Indole Derivatives
3-Amino-3-(3,5-dichlorophenyl)propanoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 234.08 g/mol. It features an amino group and a dichlorophenyl group attached to a propanoic acid backbone, which contributes to its unique chemical properties. The compound is known for its potential applications in medicinal chemistry, particularly due to its interactions with biological systems and enzymes .
- Oxidation: The amino group can be oxidized to form oximes or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: The dichlorophenyl group can undergo reduction to yield less chlorinated derivatives, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups through nucleophilic substitution reactions, often using sodium hydroxide or alkyl halides as reagents .
Major Products Formed- Oxidation: Nitro derivatives.
- Reduction: Dechlorinated derivatives.
- Substitution: Hydroxyl or alkyl-substituted derivatives.
Research indicates that 3-amino-3-(3,5-dichlorophenyl)propanoic acid exhibits significant biological activity, particularly in enzyme inhibition. It has been studied for its potential anti-inflammatory and anticancer properties. The compound's mechanism of action involves binding to specific enzymes and receptors, inhibiting their activity and leading to various biological effects .
The synthesis of 3-amino-3-(3,5-dichlorophenyl)propanoic acid typically follows these steps:
- Formation of Intermediate: Reacting 3,5-dichlorobenzaldehyde with nitromethane produces 3,5-dichlorophenyl-2-nitropropene.
- Reduction: This intermediate is then reduced to 3,5-dichlorophenyl-2-nitropropane.
- Hydrolysis: Finally, hydrolysis of the nitro compound yields the desired product.
While laboratory methods are well-documented, industrial production methods are less common but generally follow similar procedures with optimizations for scale and purity .
The applications of 3-amino-3-(3,5-dichlorophenyl)propanoic acid span various fields:
- Chemistry: Serves as a building block for synthesizing more complex molecules.
- Biology: Investigated for interactions with biological systems and potential therapeutic effects.
- Medicine: Explored for anti-inflammatory and anticancer properties.
- Industry: Used in developing new materials and chemical processes .
Studies have focused on the interactions of 3-amino-3-(3,5-dichlorophenyl)propanoic acid with various enzymes and receptors. Its ability to inhibit enzyme activity suggests potential therapeutic benefits in treating conditions associated with inflammation and cancer. Ongoing research aims to elucidate the specific molecular targets of this compound and its efficacy in biological systems .
Several compounds share structural similarities with 3-amino-3-(3,5-dichlorophenyl)propanoic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(3,5-Dichlorophenyl)propionic acid | Lacks amino group; contains only propionic acid backbone | Simpler structure; different biological activity |
| 3-[(3,5-Dichlorophenyl)amino]propanoic acid | Similar amino group; different positioning | May exhibit distinct pharmacological properties |
| JPH203 hydrochloride | Contains additional functional groups | Potentially broader therapeutic applications |
The uniqueness of 3-amino-3-(3,5-dichlorophenyl)propanoic acid lies in its combined amino and dichlorophenyl functionalities, which confer distinct chemical reactivity and biological activity compared to these similar compounds .








